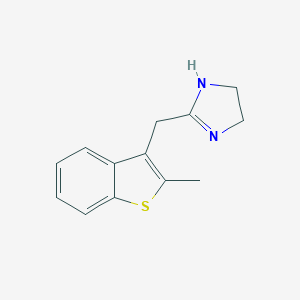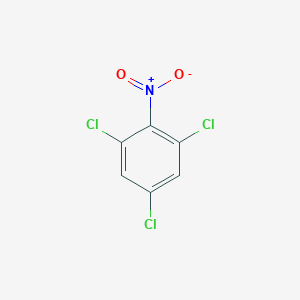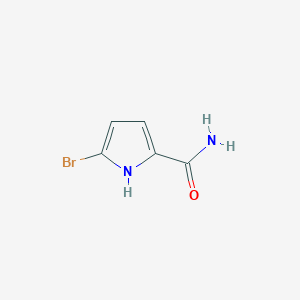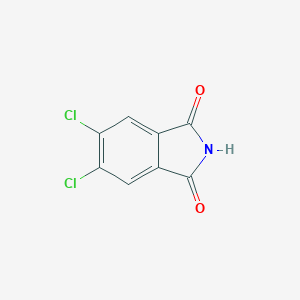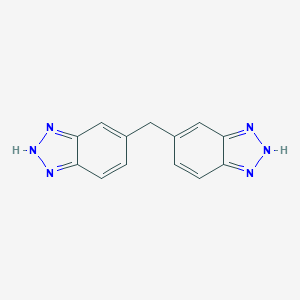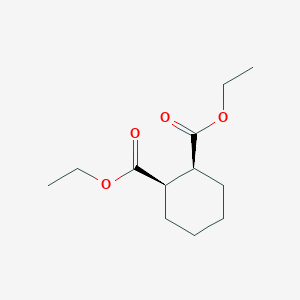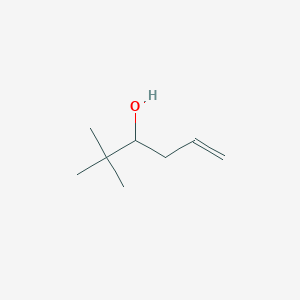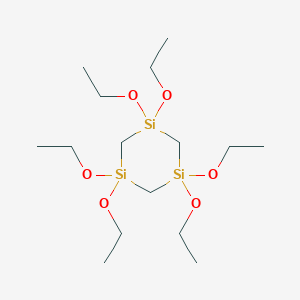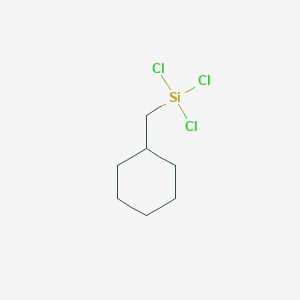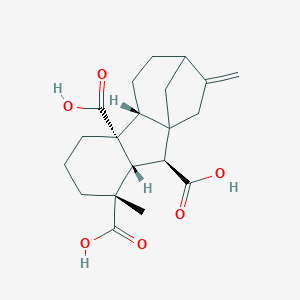
赤霉素A(24)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gibberellin A(24) is a member of the gibberellin family, which are plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellins are named after the fungus Gibberella fujikuroi, which produces these compounds and causes abnormal growth in infected plants . Gibberellin A(24) is a specific type of gibberellin that plays a crucial role in plant growth and development.
科学研究应用
Gibberellin A(24) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of gibberellins.
Medicine: Research is ongoing to explore the potential therapeutic applications of gibberellins in promoting wound healing and tissue regeneration.
Industry: Used in agriculture to enhance crop yield and quality by promoting growth and development.
作用机制
Target of Action
Gibberellin A(24) primarily targets plant growth and development processes . It interacts with GA receptor proteins and DELLA proteins, which are central repressors of the GA-response pathway . These targets play crucial roles in regulating plant development and elucidating the GA biosynthetic pathway .
Mode of Action
Gibberellin A(24) interacts with its targets to regulate a diverse set of plant responses . It promotes major aspects of plant growth such as germination, elongation growth, flower development, and flowering time . The interaction of Gibberellin A(24) with its targets leads to changes in gene expression that elicit physiological responses .
Biochemical Pathways
Gibberellin A(24) affects several biochemical pathways in plants. It is involved in the GA biosynthesis and catabolism pathways . The expression of three classes of dioxygenases enzymes, GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidases (GA2ox), is the main source of regulation of GA biosynthetic pathway during development and in different environmental cues .
Pharmacokinetics
The pharmacokinetics of Gibberellin A(24) in plants involves its synthesis, distribution, and signal transduction . Its concentration in plant organs is tightly regulated . Current research focuses on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .
Result of Action
The action of Gibberellin A(24) results in significant molecular and cellular effects. It stimulates shoot elongation, seed germination, and fruit and flower maturation . It also affects plant response to biotic and abiotic stresses . The manipulation of GA status either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors is often used to optimize plant growth and yields .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Gibberellin A(24). It has been shown that reduction of GA levels and signaling contributes to plant growth restriction on exposure to several stresses, including cold, salt, and osmotic stress . Conversely, increased GA biosynthesis and signaling promote growth in plant escape responses to shading and submergence .
生化分析
Biochemical Properties
Gibberellin A(24) plays a significant role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to regulate plant growth and development . For instance, it interacts with GA receptors and early GA signaling components such as DELLA repressors and F-box activators . These interactions are crucial for the regulation of plant vegetative and reproductive development .
Cellular Effects
At the cellular level, Gibberellin A(24) influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it encourages cell growth and elongation in the stems and between nodes . It also regulates plant adaptation to biotic and abiotic stresses .
Molecular Mechanism
The molecular mechanism of Gibberellin A(24) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to GA receptors, leading to the degradation of DELLA proteins via an ubiquitin-proteasome pathway . This lifts DELLA repression of GA responses, allowing for the regulation of plant growth and development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gibberellin A(24) change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .
Metabolic Pathways
Gibberellin A(24) is involved in several metabolic pathways within plants. It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels . For instance, it is involved in the GA biosynthesis and catabolism pathway .
Transport and Distribution
Gibberellin A(24) is transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . For example, long-distance movement of GA seems to be mostly restricted to its non-bioactive precursors rather than to bioactive forms .
Subcellular Localization
The subcellular localization of Gibberellin A(24) and its effects on activity or function are crucial aspects of its role in plant biology. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a recent study predicted that GFP signals were mostly found in the cytoplasm .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A(24), typically involves complex organic reactions. One common method starts with the biotechnological production of gibberellic acid (Gibberellin A(3)) from fungal cultures. This compound can then be chemically modified to produce various gibberellins, including Gibberellin A(24) . The synthetic routes often involve multiple steps, including oxidation, reduction, and esterification reactions, under controlled conditions.
Industrial Production Methods: Industrial production of gibberellins, including Gibberellin A(24), primarily relies on fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then processed to extract and purify the desired gibberellin . Advances in biotechnology have also enabled the production of gibberellins using genetically modified microorganisms, which can enhance yield and reduce production costs.
化学反应分析
Types of Reactions: Gibberellin A(24) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the gibberellin molecule, affecting its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gibberellin A(24) can produce various oxidized derivatives, each with distinct biological activities .
相似化合物的比较
Gibberellin A(24) is one of many gibberellins, each with unique properties and functions. Similar compounds include:
Gibberellin A(1): Known for its role in promoting stem elongation and seed germination.
Gibberellin A(3) (Gibberellic Acid): Widely used in agriculture to enhance crop growth.
Gibberellin A(4) and Gibberellin A(7): Both play roles in regulating plant growth and development.
Uniqueness: Gibberellin A(24) is unique in its specific structure and biological activity. It has distinct functional groups that confer specific properties, making it valuable for targeted research and applications .
属性
CAS 编号 |
19427-32-8 |
|---|---|
分子式 |
C20H26O5 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
InChI 键 |
QQRSSHFHXYSOMF-CXXOJBQZSA-N |
SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |
手性 SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O |
规范 SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O |
同义词 |
GA24 cpd gibberellin A(24) gibberellin A24 |
产品来源 |
United States |
Q1: What is the primary effect of Gibberellin A on seeds?
A1: Gibberellin A plays a crucial role in breaking seed dormancy and promoting germination. [, , , , , ] This effect has been observed across a variety of plant species, including Talinum triangulare [], Eucommia ulmoides [], Styrax japonicus [, ], Daphne tangutica [], and Malus 'Red Splendor' [].
Q2: How does Gibberellin A influence seed germination in Talinum triangulare?
A2: Research indicates that pre-soaking Talinum triangulare seeds in a 0.05% Gibberellin A solution for 24 hours can significantly improve germination percentage and germination speed index (GSI) compared to untreated seeds. [] This effect was comparable to pre-soaking in potassium nitrate (KNO3) solution. []
Q3: Can Gibberellin A be used to enhance the germination of dormant seeds?
A3: Yes, Gibberellin A has demonstrated effectiveness in breaking seed dormancy in several plant species. For instance, in Styrax japonicus, combining Gibberellin A treatment with cold stratification significantly increased germination rates. [] Similarly, in Daphne tangutica, a combination of stratification and soaking in a 300 mg/L Gibberellin A solution for 24 hours yielded the highest germination rates. []
Q4: Are there specific conditions that optimize Gibberellin A's effect on seed germination?
A4: Yes, the effectiveness of Gibberellin A can be influenced by factors like concentration and treatment duration. For example, in Malus 'Red Splendor', a concentration of 200 mg/L Gibberellin A proved most effective for improving germination rate, germination energy, and germination index. [] Additionally, combining Gibberellin A treatment with specific stratification periods has shown to be beneficial for breaking dormancy in species like Echinophora platyloba. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


